1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of sulfonamides and has been found to inhibit the activity of protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. Therefore, the inhibition of BTK has potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide inhibits the activity of BTK by binding to its active site and preventing the phosphorylation of downstream targets. BTK is a key signaling molecule in the B cell receptor pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK activity leads to the disruption of this pathway, resulting in the induction of apoptosis in B cell malignancies.
Biochemical and physiological effects:
1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been found to have potent anti-proliferative effects on B cell malignancies. In addition, it has also been found to induce apoptosis in these cells. 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been found to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. However, the exact biochemical and physiological effects of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide on normal cells and tissues are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is its potent inhibition of BTK activity, which makes it a promising candidate for the treatment of B cell malignancies. In addition, 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been found to enhance the activity of other anti-cancer agents, which could lead to synergistic effects. However, one of the limitations of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is its relatively low solubility, which could affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide. One of the main areas of focus is the optimization of its pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and half-life. In addition, further preclinical studies are needed to evaluate the safety and efficacy of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in various animal models. Another area of focus is the development of combination therapies that could enhance the activity of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide and other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide in humans, and to determine its potential therapeutic applications in various B cell malignancies.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied in various preclinical models, including cell lines and animal models. It has shown potent inhibition of BTK activity and has been found to induce apoptosis (programmed cell death) in B cell malignancies. In addition, 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been found to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Therefore, 1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h3-6,12,14H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDRASVEJHULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.